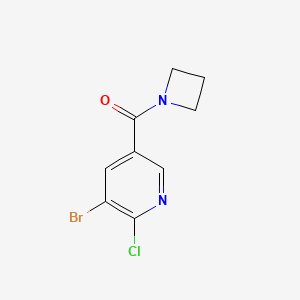

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine

CAS No.:

Cat. No.: VC13733953

Molecular Formula: C9H8BrClN2O

Molecular Weight: 275.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClN2O |

|---|---|

| Molecular Weight | 275.53 g/mol |

| IUPAC Name | azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C9H8BrClN2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2 |

| Standard InChI Key | VPXFPLUHODAOTH-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name, azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone, reflects its core structure: a pyridine ring with bromine (Br) at position 5, chlorine (Cl) at position 2 (numbered as position 6 in the IUPAC system due to substitution patterns), and an azetidine-1-carbonyl group at position 3. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.53 g/mol | |

| SMILES | ||

| InChI Key | VPXFPLUHODAOTH-UHFFFAOYSA-N |

The azetidine group, a four-membered saturated ring containing one nitrogen atom, introduces steric strain and conformational rigidity, which can influence both reactivity and interactions in biological systems.

Synthetic Routes and Optimization

One-Pot Synthesis Strategies

A patent describing the synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) provides insights into potential routes for analogous compounds. While the target molecule differs in ring structure (pyridine vs. pyrimidine), key steps may include:

-

Bromination and Chlorination: Reacting a hydroxypyridine precursor with hydrobromic acid () and hydrogen peroxide () to introduce bromine, followed by chlorination using phosphorus oxychloride () .

-

Azetidine Coupling: Introducing the azetidine-1-carbonyl group via nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Example Protocol (hypothetical):

-

Step 1: 3-Hydroxypyridine is brominated using at 80°C for 6 hours, yielding 5-bromo-3-hydroxypyridine .

-

Step 2: Chlorination with and triethylamine () at 50°C for 5 hours replaces the hydroxyl group with chlorine .

-

Step 3: The azetidine carbonyl group is introduced via a palladium-catalyzed coupling between 5-bromo-2-chloropyridine-3-carboxylic acid and azetidine .

Yield Optimization: The patent reports a 99.4% yield for 5-bromo-2-chloropyrimidine using optimized concentration (20–50 wt%) and catalytic triethylamine . Similar conditions could enhance efficiency for the target compound.

Reactivity and Functionalization

Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SAr) at the bromine or chlorine positions . For example:

-

Bromine Replacement: Reaction with amines (e.g., ) generates 5-amino-2-chloropyridine derivatives .

-

Chlorine Replacement: Thiols or alkoxides displace chlorine under basic conditions .

Cross-Coupling Reactions

The bromine atom serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation :

This reactivity is critical for diversifying the compound’s applications in drug discovery .

Redox and Metalation Pathways

-

Metalation: Deprotonation at the pyridine ring’s α-position using strong bases (e.g., LDA) generates organometallic intermediates for further functionalization .

-

Reduction: Catalytic hydrogenation () could saturate the azetidine ring, altering conformational dynamics.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing substitution at bromine vs. chlorine requires precise control of reaction conditions .

-

Azetidine Stability: The strained ring may undergo ring-opening under acidic or high-temperature conditions.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume